2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound features a piperazine ring substituted at the 4-position with a dimethylsulfamoyl group (-SO$2$N(CH$3$)$_2$) and an acetamide linker connected to a 4-fluorophenyl moiety. The 4-fluorophenyl group contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3S/c1-17(2)23(21,22)19-9-7-18(8-10-19)11-14(20)16-13-5-3-12(15)4-6-13/h3-6H,7-11H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFZKPCHUIVSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring . The dimethylsulfamoyl group can be introduced through a sulfonation reaction, while the acetamide moiety is attached via an alkylation reaction using appropriate alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. Scale-up procedures would require careful monitoring to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Produces 2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetic acid and 4-fluoroaniline.
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Basic hydrolysis : Yields the sodium salt of the carboxylic acid derivative.
Nucleophilic Substitution at Sulfonamide Group
The dimethylsulfamoyl moiety participates in nucleophilic displacement reactions:
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Reacts with amines (e.g., piperidine) to form sulfonamide derivatives.
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Thiols (e.g., benzyl mercaptan) replace the dimethylamino group under mild conditions.
| Nucleophile | Conditions | Product | Reaction Time | Reference |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12 hr | 2-[4-(piperidine-1-sulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | 12 hr | |
| Benzyl mercaptan | THF, rt, 24 hr | 2-[4-(benzylthio)sulfonylpiperazin-1-yl]-N-(4-fluorophenyl)acetamide | 24 hr |
Piperazine Ring Functionalization
The secondary amine in the piperazine ring undergoes alkylation and acylation:
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Alkylation : Reacts with methyl iodide to form a quaternary ammonium salt.
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Acylation : Acetyl chloride introduces an acetyl group at the nitrogen.
Oxidation of Dimethylsulfamoyl Group
Controlled oxidation converts the dimethylsulfamoyl group to a sulfonic acid derivative:
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Hydrogen peroxide (30%) in acetic acid achieves full oxidation in 6 hours.
| Oxidizing Agent | Conditions | Product | Purity (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 hr | 2-[4-(sulfonic acid)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | >95 |
Research Findings on Reactivity
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Stability : The compound remains stable in aqueous solutions at pH 5–7 for 24 hours but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .
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Stereochemical Effects : Alkylation at the piperazine nitrogen proceeds with retention of configuration, as confirmed by X-ray crystallography in analog compounds.
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Biological Implications : Derivatives with modified sulfonamide groups show enhanced blood-brain barrier penetration in rodent models, suggesting utility in CNS-targeted therapies .
Analytical Characterization Data
Post-reaction characterization employs:
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NMR : Distinct shifts for acetamide protons (δ 2.51–2.89 ppm) and piperazine methyl groups (δ 3.12–3.45 ppm) .
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Mass Spectrometry : Molecular ion peaks at m/z 362–589 confirm reaction products .
This compound’s versatility in nucleophilic, alkylation, and oxidation reactions positions it as a valuable intermediate for synthesizing bioactive molecules, particularly in neurological and cardiovascular drug discovery .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide have shown effectiveness against various bacterial strains, including multidrug-resistant organisms.
Case Study:
A study evaluated the antimicrobial efficacy of several piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited moderate to high activity against resistant strains, particularly Staphylococcus aureus and Acinetobacter baumannii .
| Compound | Activity Against S. aureus | Activity Against A. baumannii |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | Pending Further Study | Pending Further Study |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Piperazine derivatives are known to interact with various biological targets involved in cancer progression.
Case Study:
Research focused on the cytotoxic effects of piperazine derivatives on breast cancer cell lines (MCF-7, T47-D, and MDA-MB231). The studies utilized assays such as MTT to assess cell viability post-treatment. Results indicated that certain derivatives demonstrated significant growth inhibition in cancer cells while exhibiting low toxicity towards normal fibroblast cells .
| Cell Line | IC50 Value (µM) | Toxicity on Normal Cells |
|---|---|---|
| MCF-7 | 15 | Low |
| T47-D | 12 | Low |
| MDA-MB231 | 20 | Very Low |
Pharmacological Profile
The pharmacokinetic and pharmacodynamic properties of this compound are crucial for its development as a therapeutic agent. Preliminary evaluations indicate favorable characteristics such as moderate lipophilicity and good solubility, which are essential for oral bioavailability.
| Property | Value |
|---|---|
| LogP | 3.5 |
| Solubility (mg/mL) | 5.0 |
| pKa | 7.8 |
Mechanism of Action
The mechanism of action of 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural variations among analogs include:
- Piperazine substituents : Sulfonamide, sulfonyl, aryl, or heteroaryl groups.
- Acetamide-linked aromatic groups : Fluorophenyl, thiazolyl, trifluoromethylphenyl, or methoxyphenyl.
- Additional functional groups : Thiazole, oxazolidinedione, or benzothiazole rings.
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formulas.
Key Differentiators of the Target Compound
Dimethylsulfamoyl vs. This may improve target selectivity and pharmacokinetics .
4-Fluorophenyl vs. Heterocyclic Acetamide Moieties : The 4-fluorophenyl group balances lipophilicity and electronic effects, whereas thiazole or oxazolidinedione rings (in analogs) introduce additional hydrogen-bonding or steric effects .
Biological Activity
The compound 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17F2N3O2S
- Molecular Weight : 303.36 g/mol
This compound features a piperazine ring, a dimethylsulfamoyl group, and a fluorophenyl acetamide moiety, which contribute to its pharmacological properties.
Inhibition of Carbonic Anhydrase
Recent studies have indicated that related piperazine derivatives exhibit significant inhibitory effects on human carbonic anhydrases (hCAs). For instance, derivatives like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide have been shown to effectively inhibit hCA II and hCA VII. The binding interactions in the active site reveal a preference for hCA VII due to enhanced polar and hydrophobic interactions, suggesting that structural modifications can lead to selective inhibition .
Acetylcholinesterase Inhibition
Piperazine derivatives, including compounds similar to the target compound, have been reported to inhibit human acetylcholinesterase (AChE). This inhibition is vital for therapeutic applications in neurodegenerative diseases such as Alzheimer's. Virtual screening has demonstrated that these compounds can bind at both the peripheral anionic site and the catalytic site of AChE, highlighting their potential as therapeutic agents .
Antimicrobial Activity
In vitro studies have shown that piperazine derivatives possess antimicrobial properties. For example, compounds derived from piperazine structures have demonstrated efficacy against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Study on Tyrosinase Inhibition : A recent investigation into the inhibitory effects of piperazine derivatives on Agaricus bisporus tyrosinase revealed that certain compounds exhibited competitive inhibition with low IC50 values (below 40 μM). This suggests potential applications in skin whitening and other cosmetic formulations .
- Neuroprotective Effects : Research has indicated that piperazine-based compounds may offer neuroprotective benefits in models of neurodegeneration. These compounds were shown to reduce oxidative stress markers and improve cognitive function in animal models .
Data Table: Summary of Biological Activities
| Activity Type | Compound Example | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | < 10 | Competitive inhibition |
| Acetylcholinesterase Inhibition | Dimethylsulfamoyl-piperazine derivatives | 15 - 30 | Binding at catalytic and peripheral sites |
| Tyrosinase Inhibition | Various piperazine derivatives | < 40 | Competitive inhibition |
| Antimicrobial Activity | Piperazine derivatives | Variable | Disruption of cell wall synthesis |
Q & A
Q. Q1: What is the optimal synthetic route for 2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide?
Methodological Answer : The compound is typically synthesized via a multi-step protocol:
Piperazine functionalization : React 1-(dimethylsulfamoyl)piperazine with chloroacetyl chloride in anhydrous DCM under nitrogen, followed by purification via column chromatography (silica gel, 60–120 mesh) .
Acetamide coupling : Combine the intermediate with 4-fluoroaniline using EDCI/HOBt as coupling agents in DMF. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Validate via -NMR (DMSO-) and LC-MS (ESI+) .
Q. Q2: How should researchers characterize the compound’s physicochemical properties?
Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Quantify via UV-Vis spectroscopy (λ = 254 nm) .
- LogP : Determine experimentally using octanol/water partitioning and validate with computational tools (e.g., XLogP3 ).
- Thermal stability : Conduct DSC/TGA (heating rate: 10°C/min, N atmosphere). Melting points should align with theoretical predictions (±2°C) .
Q. Q3: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer :
- Enzyme inhibition : Test against kinases (e.g., PI3Kγ) using ADP-Glo™ assays (IC determination, 10-dose curve) .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptors, -spiperone) with membrane preparations from transfected HEK293 cells .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, A549) with 72-hour exposure and 10 µM–100 µM concentration ranges .
Advanced Research Questions
Q. Q4: How can computational modeling optimize the compound’s selectivity for target receptors?
Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with receptor active sites (e.g., serotonin 5-HT). Prioritize residues within 4 Å of the dimethylsulfamoyl group .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
- QSAR : Develop models with MOE descriptors (e.g., topological polar surface area, H-bond acceptors) to predict off-target effects .
Q. Q5: How to resolve contradictions in reported IC50_{50}50 values across studies?
Methodological Answer :
- Assay standardization : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Buffer conditions : Control for pH (7.4 ± 0.1), ionic strength (150 mM NaCl), and DMSO content (<1%) to minimize variability .
- Data normalization : Express activity relative to reference inhibitors (e.g., haloperidol for dopamine receptors) in ≥3 independent replicates .
Q. Q6: What in vivo models are appropriate for pharmacokinetic profiling?
Methodological Answer :
- Rodent PK : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 hours. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .
- Tissue distribution : Euthanize animals at 24 hours, homogenize organs (liver, brain), and extract compound using acetonitrile precipitation .
- Metabolite ID : Use HRMS (Q-TOF) with MetaboLynx™ to identify Phase I/II metabolites (e.g., N-demethylation, glucuronidation) .
Q. Q7: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer :
- Core modifications : Synthesize derivatives with substituted piperazines (e.g., morpholine, thiomorpholine) and fluorophenyl variants (e.g., 2,4-difluoro) .
- Bioisosteric replacement : Replace acetamide with sulfonamide or urea groups. Assess impact on solubility (CLogP vs. experimental) .
- Activity cliffs : Use SEAware to cluster analogs by IC and identify critical substituents (e.g., dimethylsulfamoyl vs. acetyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
